Imipraminoxide Imipraminoxide
Brand Name: Vulcanchem
CAS No.: 6829-98-7
VCID: VC0017289
InChI: InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3
SMILES: C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol

Imipraminoxide

CAS No.: 6829-98-7

VCID: VC0017289

Molecular Formula: C19H24N2O

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Imipraminoxide - 6829-98-7

Description

Imipraminoxide, also known as imipramine N-oxide and marketed under the brand names Imiprex and Elepsin, is a tricyclic antidepressant (TCA) that was used in Europe for treating depression . It is an analog and metabolite of imipramine . Clinical trials indicated that Imipraminoxide has a faster onset of action and fewer side effects compared to imipramine, including reduced orthostatic hypotension and anticholinergic effects such as dry mouth, sweating, dizziness, and fatigue .

The precise pharmacology of Imipraminoxide is not fully understood, but its close relation to imipramine suggests it likely functions as a serotonin and norepinephrine reuptake inhibitor and an antagonist of serotonin, adrenaline, histamine, and muscarinic acetylcholine receptors, albeit with weaker antiadrenergic and anticholinergic actions . Some sources suggest it may act as a prodrug of imipramine . Imipramine, the parent compound, is also a tricyclic antidepressant used to treat depression and reduce childhood enuresis . Imipramine was the first TCA to be marketed and works by increasing serotonin and norepinephrine levels while blocking certain receptors . Another similar compound is Amitriptylinoxide .

CAS No. 6829-98-7
Product Name Imipraminoxide
Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
IUPAC Name 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide
Standard InChI InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3
Standard InChIKey QZIQORUGXBPDSU-UHFFFAOYSA-N
SMILES C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
Canonical SMILES C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
Synonyms 10,11-Dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine N-Oxide Monohydrate; 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine 5-oxide Monohydrate; Imipraminoxide Monohydrate;
PubChem Compound 65589
Last Modified Sep 17 2023

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